molecular formula C8H13NO3 B7933450 (4-Oxo-cyclohexylamino)-acetic acid

(4-Oxo-cyclohexylamino)-acetic acid

Cat. No.: B7933450
M. Wt: 171.19 g/mol
InChI Key: NUHBVWKTEJNULY-UHFFFAOYSA-N
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Description

(4-Oxo-cyclohexylamino)-acetic acid is an organic compound with a unique structure that includes a cyclohexane ring, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-cyclohexylamino)-acetic acid typically involves multiple steps. One common method includes the catalytic hydrogenation of 4-hydroxybenzoic acid, followed by esterification, oxidation, and condensation reactions . The reaction conditions are carefully controlled to optimize yield and purity, with specific temperatures, pressures, and reactant concentrations being crucial factors.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-cyclohexylamino)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, nitromethane for condensation reactions, and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amines, and substituted cyclohexyl compounds .

Scientific Research Applications

(4-Oxo-cyclohexylamino)-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Oxo-cyclohexylamino)-acetic acid involves its reactivity with various nucleophiles and electrophiles. The amino group can undergo hydrolysis, releasing the corresponding amine and carboxylic acid. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Oxo-cyclohexylamino)-acetic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various synthetic pathways.

Properties

IUPAC Name

2-[(4-oxocyclohexyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7-3-1-6(2-4-7)9-5-8(11)12/h6,9H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHBVWKTEJNULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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